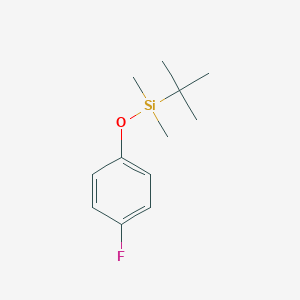

Tert-butyl(4-fluorophenoxy)dimethylsilane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "Tert-butyl(4-fluorophenoxy)dimethylsilane" involves multi-step chemical processes including nucleophilic substitution reactions, acylation, and reduction steps. For instance, the synthesis of related compounds has been achieved through the aromatic nucleophilic substitution reaction of 4-tert-butylcatechol with p-fluorobenzonitrile or p-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide, leading to products with significant yields and properties relevant for further applications (Hsiao et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, for example, was confirmed by single-crystal XRD data, providing insight into the molecular configuration and spatial arrangement of atoms within the compound (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The compound and its derivatives have shown a variety of chemical reactions, including oxidative fluorination and acid-catalyzed aromatization processes. For example, 4-tert-Butylphenols have been transformed into 4-fluorophenols through an oxidative fluorination with [bis(trifluoroacetoxy)iodo]benzene, followed by acid catalyzed aromatization, indicating a method for introducing fluorine atoms into aromatic rings under mild and safe conditions (Bienvenu et al., 2002).

Physical Properties Analysis

The physical properties of materials derived from "Tert-butyl(4-fluorophenoxy)dimethylsilane" include high thermal stability, demonstrated by high glass transition temperatures and weight loss temperatures, indicating their potential for use in high-temperature applications. These polymers are noncrystalline, readily soluble in various polar solvents, and capable of forming transparent, flexible, and tough films (Hsiao et al., 2000).

Chemical Properties Analysis

The compound exhibits diverse fluorination capabilities, including the conversion of alcohols, aldehydes, and ketones into their corresponding fluorinated derivatives. The use of derivatives such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been highlighted for its high thermal stability and resistance to aqueous hydrolysis, offering superior utility as a deoxofluorinating agent compared to current reagents (Umemoto et al., 2010).

Applications De Recherche Scientifique

Hydroxyl-Protecting Agent : Dimethyl-tert-butylsilyl derivatives are known for being stable hydroxyl-protecting agents. These compounds have potential applications in fields like prostaglandin synthesis (Corey & Venkateswarlu, 1972).

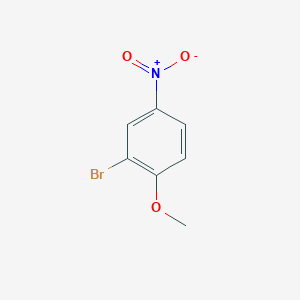

Synthesis of Mononitro Derivatives : Tert-butyl nitrite is used as a safe and chemoselective nitrating agent, especially for the synthesis of mononitro derivatives of phenolic substrates. This makes it compatible with tyrosine-containing peptides for fluorogenic substrate synthesis (Koley, Colón & Savinov, 2009).

Organic Synthesis and Catalysis : A two-step procedure was demonstrated for transforming 4-tert-Butylphenols into 4-fluorophenols under mild and safe conditions. This process has applications in organic synthesis and catalysis (Bienvenu et al., 2002).

Synthesis of Tert-butyl Esters : Tert-butyl fluorocarbonate (Boc-F) is used to efficiently synthesize tert-butyl esters of N-protected amino acids under mild conditions, which is useful in peptide synthesis (Loffet et al., 1989).

Production of Polyamides : Ortho-linked polyamides derived from 4-tert-butylcatechol show high thermal stability. They are suitable for making transparent, flexible, and tough films with high glass transition temperatures (Hsiao, Yang & Chen, 2000).

Protecting Diols : 4(tert-Butyldimethylsilyloxy)Benzylidene Acetal is used to protect diols, with its deprotection method useful for waste disposal (Osajima et al., 2009).

Synthesis of Amino Acid Derivatives : A rapid synthetic method was developed for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, starting from commercially available 4-fluorophenol substrates (Zhao et al., 2017).

Polyimide Production : Novel polyimides derived from unsymmetric 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibit low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperature, suitable for electronic applications (Chern & Tsai, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl-(4-fluorophenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAMIJQQZOCWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546642 | |

| Record name | tert-Butyl(4-fluorophenoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl(4-fluorophenoxy)dimethylsilane | |

CAS RN |

113984-68-2 | |

| Record name | tert-Butyl(4-fluorophenoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)

![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)